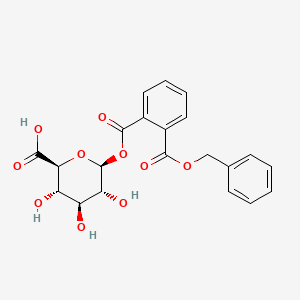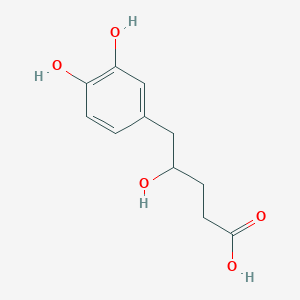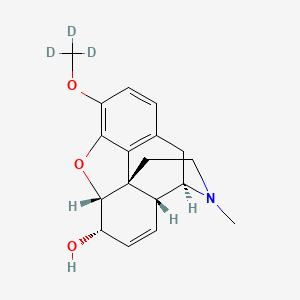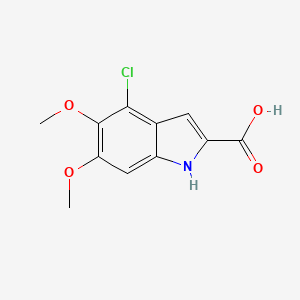![molecular formula C12H11BO2 B15295572 B-[2-(2-Naphthalenyl)ethenyl]boronic Acid](/img/structure/B15295572.png)
B-[2-(2-Naphthalenyl)ethenyl]boronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
B-[2-(2-Naphthalenyl)ethenyl]boronic Acid is a boronic acid derivative with the molecular formula C12H11BO2 and a molecular weight of 198.03 g/mol. This compound is an important research chemical used in various scientific fields due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
B-[2-(2-Naphthalenyl)ethenyl]boronic Acid can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and functional group tolerant, making it a versatile method for synthesizing boronic acids .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
化学反応の分析
Types of Reactions
B-[2-(2-Naphthalenyl)ethenyl]boronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide . The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted aryl compounds. These products are valuable intermediates in organic synthesis and have applications in various fields .
科学的研究の応用
B-[2-(2-Naphthalenyl)ethenyl]boronic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of B-[2-(2-Naphthalenyl)ethenyl]boronic Acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of sensors and probes for detecting specific molecules.
類似化合物との比較
Similar Compounds
B-(7-methyl-2-naphthalenyl)boronic Acid: Similar in structure but with a methyl group at the 7-position.
B-(2-naphthalenyl)boronic Acid: Lacks the ethenyl group, making it less reactive in certain coupling reactions.
Uniqueness
B-[2-(2-Naphthalenyl)ethenyl]boronic Acid is unique due to its ethenyl group, which enhances its reactivity and versatility in organic synthesis. This compound’s ability to participate in a wide range of chemical reactions makes it a valuable tool in research and industrial applications.
特性
分子式 |
C12H11BO2 |
|---|---|
分子量 |
198.03 g/mol |
IUPAC名 |
[(E)-2-naphthalen-2-ylethenyl]boronic acid |
InChI |
InChI=1S/C12H11BO2/c14-13(15)8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-9,14-15H/b8-7+ |
InChIキー |
VBSVPDIULROQSS-BQYQJAHWSA-N |
異性体SMILES |
B(/C=C/C1=CC2=CC=CC=C2C=C1)(O)O |
正規SMILES |
B(C=CC1=CC2=CC=CC=C2C=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(3-Methoxyphenyl)ethenyl]naphthalene](/img/structure/B15295499.png)
![2-[4-[[4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]-N-(carboxymethyl)-2-(2-morpholin-4-yl-2-oxoethoxy)anilino]acetic acid](/img/structure/B15295506.png)
![3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid](/img/structure/B15295515.png)


![Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate](/img/structure/B15295534.png)

![(1R,2R,1'R,2'R)-2,2'-{(3-Methylpentane-1,5-diyl)bis[oxy(3-oxopropane-3,1-diyl)]}bis{1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium}](/img/structure/B15295551.png)

![2,2',4,4'-Tetrahydro-5,5'-dimethyl-2,2'-bis(4-methylphenyl)[4,4'-bi-3H-pyrazole]-3,3'-dione](/img/structure/B15295562.png)

![[3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate](/img/structure/B15295575.png)
